molecular formula C10H4BrF3OS B13430470 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Katalognummer: B13430470
Molekulargewicht: 309.10 g/mol
InChI-Schlüssel: FRISFQXSLZTZAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used in several scientific research fields:

Wirkmechanismus

The mechanism by which 4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of an aldehyde.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde.

Uniqueness

4-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of its trifluoromethyl group and aldehyde group on the benzothiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H4BrF3OS

Molekulargewicht

309.10 g/mol

IUPAC-Name

4-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H4BrF3OS/c11-5-2-1-3-6-8(5)9(10(12,13)14)7(4-15)16-6/h1-4H

InChI-Schlüssel

FRISFQXSLZTZAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.